molecular formula C27H34N4O3S B2590078 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1396637-18-5

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2590078
CAS No.: 1396637-18-5
M. Wt: 494.65
InChI Key: CIMWKLSNVZFCNM-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C27H34N4O3S and its molecular weight is 494.65. The purity is usually 95%.
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Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-30-24(16-23(29-30)22-15-21(33-2)9-10-25(22)34-3)27(32)28-17-19-11-13-31(14-12-19)18-20-7-5-6-8-26(20)35-4/h5-10,15-16,19H,11-14,17-18H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMWKLSNVZFCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure and Properties

The compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The specific structure of this compound includes:

  • A pyrazole ring : A five-membered ring that is often involved in biological interactions.
  • Dimethoxyphenyl group : This moiety may contribute to the compound's lipophilicity and ability to penetrate biological membranes.
  • Piperidine moiety : Known for its role in various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . For example:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. In vitro studies demonstrated that certain pyrazole compounds could induce morphological changes and enhance caspase-3 activity, indicating their role as apoptosis inducers in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
  • Cell Cycle Effects : Compounds with similar structures have shown significant effects on cell cycle progression, particularly in cancer cell lines, suggesting their utility as chemotherapeutic agents .

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. This suggests that the compound may also be beneficial in conditions characterized by chronic inflammation .

Synthesis and Evaluation

Research has focused on synthesizing various analogs of pyrazole compounds to evaluate their biological activities. The synthesis typically involves:

  • Formation of the pyrazole ring .
  • Attachment of functional groups such as dimethoxyphenyl and piperidine.
  • Characterization through spectroscopic methods (NMR, MS).

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Study 1Compound exhibited 40% inhibition of microtubule assembly at 20 μM concentration.
Study 2Induced apoptosis in MDA-MB-231 cells with enhanced caspase-3 activity at 10 μM.
Study 3Demonstrated significant antibacterial activity against Gram-positive bacteria.

These findings underscore the therapeutic potential of pyrazole derivatives and suggest pathways for further research into their applications in oncology and infectious diseases.

Scientific Research Applications

The pyrazole moiety is recognized for its significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Recent studies have highlighted the potential of pyrazole derivatives in targeting various diseases:

  • Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting the growth of cancer cells. For instance, compounds with a similar structure have demonstrated antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
  • Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives exhibit anti-inflammatory activity superior to standard treatments like diclofenac sodium. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The antibacterial and antifungal properties of pyrazoles have been documented, suggesting their utility in developing new antibiotics .

Synthesis and Structure-Activity Relationships

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide involves several steps that can be optimized to enhance yield and purity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its biological activity.

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget DiseaseReference
Compound AAnticancerBreast Cancer
Compound BAnti-inflammatoryInflammatory Diseases
Compound CAntimicrobialBacterial Infections

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of pyrazole derivatives similar to the compound :

  • Case Study on Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their effects on different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, particularly against lung and colorectal cancers .
  • Research on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of substituted pyrazoles. Compounds were tested in animal models of inflammation, showing reduced edema and cytokine levels compared to controls .

Q & A

Q. What are the critical steps in synthesizing 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : Synthesis involves a multi-step process:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by methylation at the N1 position .
  • Step 2 : Introduction of the 2,5-dimethoxyphenyl group at the pyrazole C3 position through Suzuki coupling or nucleophilic substitution .
  • Step 3 : Functionalization of the piperidine moiety. For example, the benzyl group with a methylthio substituent is introduced via reductive amination or alkylation of 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine .
  • Step 4 : Final carboxamide coupling using EDCI/HOBt or CDI-mediated reactions to link the pyrazole and piperidine moieties .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) and recrystallization (e.g., using ethyl acetate/hexane) are standard .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, methylthio at δ 2.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₃₃N₃O₃S: 504.2221) .
  • IR : Carboxamide C=O stretch at ~1650 cm⁻¹ .
  • X-ray crystallography (if crystalline): Resolves 3D conformation, critical for docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, K₂CO₃ in DMF at 80°C optimizes nucleophilic substitutions .
  • Flow Chemistry : Enhances reproducibility in oxidation or coupling steps (e.g., Omura-Sharma-Swern oxidation for intermediate ketones) .
  • Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings improves aryl group incorporation efficiency .

Q. How can contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Compare radioligand binding (e.g., CB1/CB2 receptors) with functional assays (cAMP inhibition or β-arrestin recruitment) .
  • Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to address false negatives in cell-based assays .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may explain discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the methylthio and methoxy substituents?

  • Methodological Answer :
  • Substituent Scanning : Synthesize analogs with:
  • Methoxy replacements : Fluorine (electron-withdrawing) or ethoxy (bulkier) groups .
  • Methylthio modifications : Sulfoxide or sulfone derivatives to assess redox sensitivity .
  • Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). The methylthio group may enhance hydrophobic pocket binding .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Table 1 : Example cytotoxicity profile (IC₅₀, μM):
Cell LineIC₅₀ (μM)Assay TypeReference
HeLa12.3 ± 1.2MTT
HEK293>50LDH
  • Analysis : Differences may arise from assay sensitivity (MTT vs. LDH) or cell-specific uptake. Validate via flow cytometry for apoptosis markers (Annexin V/PI) .

Q. What computational methods validate the compound’s bioavailability and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • SwissADME Prediction : LogP ~3.5 (optimal for BBB penetration) .
  • MD Simulations : Assess membrane permeability using GROMACS with a lipid bilayer model .

Synthesis Troubleshooting

Q. Why might the final carboxamide coupling step exhibit low efficiency (<40% yield)?

  • Methodological Answer :
  • Common Issues :
  • Steric hindrance : Use bulkier coupling agents (e.g., HATU instead of EDCI) .
  • Moisture Sensitivity : Conduct reactions under inert gas (N₂/Ar) with molecular sieves .
  • Alternative Routes : Pre-form the acyl chloride intermediate for higher reactivity .

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